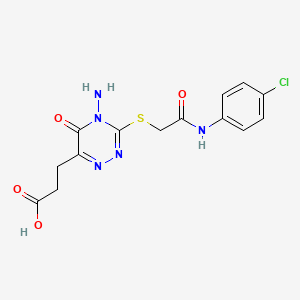![molecular formula C16H16N8S B2662375 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine CAS No. 2320176-95-0](/img/structure/B2662375.png)
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The molecule also contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of α-Halocarbonyl Compounds . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a pyridazine ring, a triazole ring, and a thiazole ring. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyridazine ring is substituted by a phenyl group .Applications De Recherche Scientifique
Synthesis and Antimicrobial/Antitumor Activities
- Compounds containing [1,2,4]triazolo[4,3-b]pyridazin-6-yl moieties have been synthesized and investigated for their antimicrobial and antitumor activities. For example, a study by Riyadh (2011) synthesized enaminones as key intermediates for producing substituted pyridine derivatives, which showed comparable cytotoxic effects against human breast and liver carcinoma cell lines to that of 5-fluorouracil, a standard in chemotherapy (Riyadh, 2011).
Transformations in Organic Synthesis
- Glover and Rowbottom (1976) described the N-amination of compounds like imidazo[1,2-a]pyridines and s-triazolo[4,3-a]pyridines. This process is integral to the synthesis of various fused imidazoles and triazoles, showcasing the utility of these compounds in developing new chemical entities (Glover & Rowbottom, 1976).
Synthesis of Thienopyrimidine Derivatives
- The synthesis of thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidines, was explored by Bhuiyan et al. (2006). These derivatives demonstrated pronounced antimicrobial activity, highlighting their potential in medicinal chemistry applications (Bhuiyan et al., 2006).
Development of Heterocyclic Systems
- Kočevar, Stanovnik, and Tiŝler (1978) investigated 3-Diazopyrazolo[3,4-b]pyridine, leading to the development of new heterocyclic systems. This research demonstrates the versatility of compounds with triazolo[4,3-b]pyridazine moieties in synthesizing diverse heterocyclic structures (Kočevar, Stanovnik, & Tiŝler, 1978).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
- Gyoten et al. (2003) synthesized compounds like [1, 2, 4]triazolo[1, 5-b]pyridazines with potential antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating the relevance of these compounds in developing new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYMYQMHLFTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
![8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)





![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride](/img/structure/B2662313.png)

![1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea](/img/structure/B2662315.png)